molecular formula C11H14BrCl2NO B1374866 4-(2-Bromo-4-chlorophenoxy)piperidine hydrochloride CAS No. 1220018-77-8

4-(2-Bromo-4-chlorophenoxy)piperidine hydrochloride

Cat. No.: B1374866
CAS No.: 1220018-77-8
M. Wt: 327.04 g/mol
InChI Key: NSPKIDBMKZUYFK-UHFFFAOYSA-N
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Description

“4-(2-Bromo-4-chlorophenoxy)piperidine hydrochloride” is a chemical compound with the CAS Number: 1220018-77-8 . It has a molecular weight of 327.05 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI Code for “this compound” is 1S/C11H13BrClNO.ClH/c12-10-7-8(13)1-2-11(10)15-9-3-5-14-6-4-9;/h1-2,7,9,14H,3-6H2;1H . This code provides a specific representation of the molecular structure.

Scientific Research Applications

Metabolic Activity in Obese Rats

4-(2-Bromo-4-chlorophenoxy)piperidine hydrochloride has been studied for its metabolic activity in obese rats. Chronic administration of a related compound, 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride, showed reduced food intake and weight gain in obese (fa/fa) rats. This research indicates potential metabolic effects of similar compounds on obesity (Massicot, Steiner, & Godfroid, 1985).

Synthesis and Characterization in Chemical Studies

Several studies have focused on the synthesis and characterization of compounds related to this compound. For instance, research on 4-carboxypiperidinium chloride, which shares structural similarities, provided insights into its crystal and molecular structure, enhancing understanding of related compounds' chemical properties (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Reactions with Other Chemicals

In the realm of organic chemistry, studies have explored how related compounds, such as 4-bromoxanthotoxin, react with various chemicals like nitriles and hydrazines. These reactions are critical for understanding the chemical behavior and potential applications of this compound in synthesizing new compounds (Hishmat, Abd el Rahman, Gohar, & Abdel-Rahman, 1979).

Application in Medicinal Chemistry

In medicinal chemistry, related compounds have been synthesized and characterized for potential therapeutic applications. For example, the stereoselective synthesis of cis-3,4-disubstituted piperidines through ring transformation could be relevant for the development of novel pharmaceuticals (Mollet, Catak, Waroquier, Van Speybroeck, D’hooghe, & de Kimpe, 2011).

Lipolytic Effects

The lipolytic effects of compounds structurally similar to this compound have been studied. For instance, 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate HCl showed increased glycerol release from adipocytes, indicating potential applications in understanding fat metabolism (Massicot, Falcou, Steiner, & Godfroid, 1986).

Safety and Hazards

The compound is classified as an irritant . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

4-(2-bromo-4-chlorophenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClNO.ClH/c12-10-7-8(13)1-2-11(10)15-9-3-5-14-6-4-9;/h1-2,7,9,14H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPKIDBMKZUYFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=C(C=C(C=C2)Cl)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrCl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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